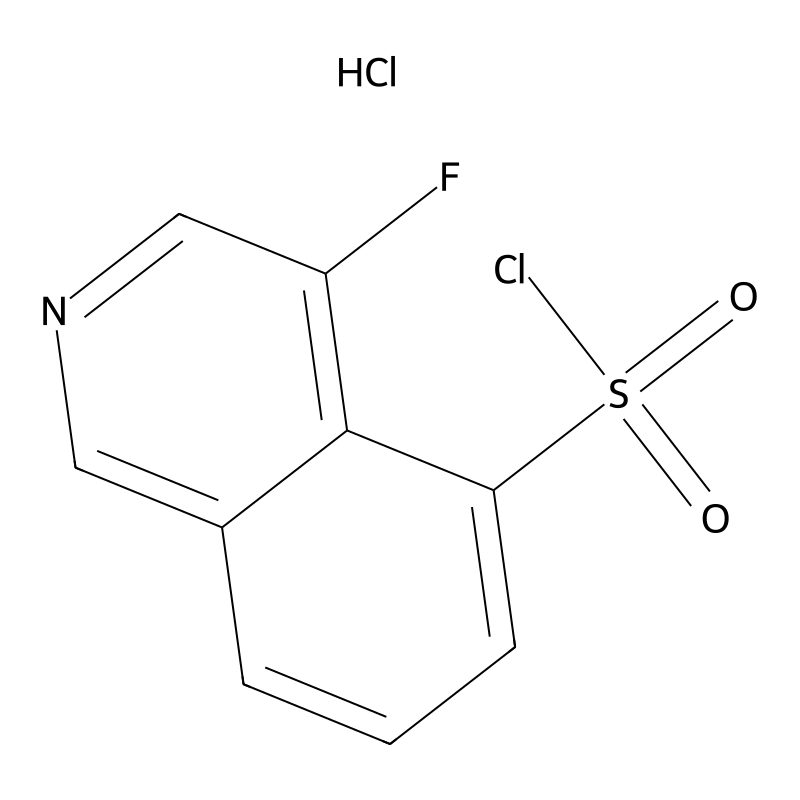

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a heterocyclic isoquinoline core with a fluorine atom at the 4-position and a sulfonyl chloride group at the 5-position. Its molecular formula is and it has a molecular weight of approximately 282.12 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and reactivity in various

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is primarily synthesized through a two-step reaction process:

- Formation of 4-Fluoroisoquinoline-5-sulfonic Acid: The initial step involves reacting 4-fluoroisoquinoline with sulfuric anhydride, either in the presence or absence of sulfuric acid, to produce 4-fluoroisoquinoline-5-sulfonic acid.

- Halogenation: The sulfonic acid is then treated with a halogenating reagent to yield the sulfonyl chloride derivative .

These reactions can be performed in a "one-pot" manner, allowing for efficient synthesis while minimizing purification steps from positional isomers .

The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride can be summarized as follows:

- Starting Material: Begin with 4-fluoroisoquinoline.

- Step One - Sulfonation: React with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.

- Step Two - Halogenation: Treat the sulfonic acid with a halogenating agent (such as thionyl chloride) to convert it into the sulfonyl chloride derivative.

- Isolation: The product can be isolated as a hydrochloride salt by adding hydrochloric acid during the final stages of synthesis .

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride has several potential applications:

- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Chemical Synthesis: Utilized in organic chemistry for further functionalization due to its reactive sulfonyl chloride group.

- Research Tool: It may be employed in biological research to explore isoquinoline derivatives' effects on cellular pathways .

Interaction studies involving 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride focus on its reactivity with various nucleophiles due to the presence of the sulfonyl chloride group. These interactions can lead to the formation of diverse derivatives that may exhibit enhanced biological activities or novel pharmacological profiles. Studies on related compounds suggest potential interactions with enzymes and receptors involved in critical biological processes .

Several compounds share structural similarities with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroisoquinoline | Chlorine substitution at position 4 | Often used in similar synthetic pathways |

| 5-Sulfoisoquinoline | Sulfonic acid at position 5 | Lacks halogen functionality; used for different applications |

| 4-Methylisoquinoline | Methyl substitution at position 4 | Exhibits different biological activity due to methyl group |

| Isoquinoline | Base structure without substitutions | Serves as a precursor for various derivatives |

These compounds highlight the unique positioning of functional groups in influencing both chemical reactivity and biological activity. The presence of fluorine and the sulfonyl chloride moiety in 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride enhances its potential utility in pharmaceutical applications compared to its analogs .